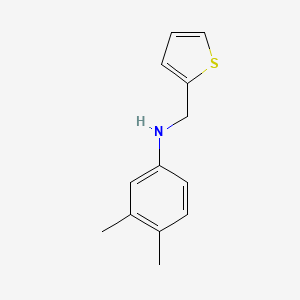

3,4-dimethyl-N-(thiophen-2-ylmethyl)aniline

Description

3,4-Dimethyl-N-(thiophen-2-ylmethyl)aniline is a substituted aniline derivative featuring a thiophene-methyl group at the amine position and methyl substituents at the 3- and 4-positions of the benzene ring.

Properties

IUPAC Name |

3,4-dimethyl-N-(thiophen-2-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NS/c1-10-5-6-12(8-11(10)2)14-9-13-4-3-7-15-13/h3-8,14H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPUISDGMSGOQNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NCC2=CC=CS2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(thiophen-2-ylmethyl)aniline typically involves the reaction of 3,4-dimethylaniline with thiophen-2-ylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-(thiophen-2-ylmethyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene ring.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at the positions ortho to the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions to achieve substitution.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Tetrahydrothiophene derivatives.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Applications in Chemistry

1. Building Block for Organic Synthesis

- The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex organic molecules. Its unique structure allows for various modifications that can lead to new derivatives with enhanced properties.

2. Reaction Mechanisms

- 3,4-Dimethyl-N-(thiophen-2-ylmethyl)aniline participates in several chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions, making it useful for generating diverse chemical entities.

Biological Applications

1. Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties. Research has shown its effectiveness against various pathogens, suggesting potential use in developing new antimicrobial agents.

2. Anticancer Properties

The compound has been investigated for its anticancer effects. Preliminary studies demonstrate selective cytotoxicity against certain cancer cell lines while sparing normal cells. For example, compounds structurally similar to this compound have shown significant inhibitory activity against human tumor cell lines such as HCT-116 (colon cancer) with IC50 values indicating potent activity (7.1 ± 0.07 µM) .

Table 1: Summary of Biological Activities

| Activity Type | Effect | Target Cell Lines | IC50 Values (µM) |

|---|---|---|---|

| Antimicrobial | Effective | Various pathogens | Not specified |

| Anticancer | Cytotoxic | HCT-116 (colon cancer) | 7.1 ± 0.07 |

| Other tumor lines | Varies |

Table 2: Synthesis Overview

| Starting Material | Reagent | Reaction Type | Conditions |

|---|---|---|---|

| 3,4-Dimethylaniline | Thiophene-2-carbaldehyde | Nucleophilic substitution | Controlled temperature |

Case Studies

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer properties of several derivatives of thiophene-containing compounds similar to this compound. The results indicated that these compounds could induce cell cycle arrest in cancer cells and inhibit proliferation effectively .

Case Study 2: Antimicrobial Efficacy

Research into the antimicrobial effects of this compound revealed promising results against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of many existing antibiotics, indicating its potential as a new therapeutic agent .

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(thiophen-2-ylmethyl)aniline depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, while the aniline moiety can form hydrogen bonds with polar residues .

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

N-(Thiophen-2-ylmethyl)aniline (CAS: 40625-28-3) :

This analogue lacks the 3,4-dimethyl groups on the aniline ring. The absence of methyl substituents reduces electron-donating effects, leading to a less electron-rich aromatic system. NMR data (δ 7.24–6.72 ppm for aromatic protons) indicate distinct electronic environments compared to the dimethyl-substituted target compound .3,5-Dichloro-N-(thiophen-2-ylmethyl)aniline :

The 3,5-dichloro substituents introduce electron-withdrawing effects, contrasting with the electron-donating methyl groups in the target compound. Calculated properties include LogD = 5.5 and pKa = 18.73, suggesting higher lipophilicity and weaker basicity compared to the dimethyl analogue .3,4-Dimethyl-N-[1-(1-thiophen-2-yl)ethylidene]aniline (II) :

This imine derivative shares the 3,4-dimethylaniline backbone but incorporates a thiophen-2-yl ethylidene group. The dihedral angle between the thiophene and benzene rings is 75.89°, indicating moderate planarity. Supramolecular interactions involve C–H···N hydrogen bonds, differing from the N–H···N interactions in pyrrole analogues .

Heterocyclic Group Modifications

3,4-Dimethyl-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline (I) :

Replacing thiophene with pyrrole alters the heteroatom from sulfur to nitrogen. The dihedral angle increases to 81.78°, and centrosymmetric dimers form via N–H···N hydrogen bonds. This highlights how heteroatom identity dictates packing motifs and interaction strengths .4-((3-Arylphenyl)(2-(thiophen-2-yl)-1H-indol-3-yl)methyl)-N-methyl-aniline derivatives :

These compounds feature indole-thiophene hybrids, demonstrating enhanced biological activity (e.g., anticancer properties) due to extended conjugation and π-π stacking capabilities. The target compound’s simpler structure may lack such bioactivity but offers synthetic versatility .

Crystal Packing and Planarity

- The title compound in (4-Bromo-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol) shows a planar structure (r.m.s. deviation = 0.0487 Å), with bromine inducing steric distortion. Comparable data for 3,4-dimethyl-N-(thiophen-2-ylmethyl)aniline would clarify thiophene’s impact on crystallinity .

Data Table: Key Comparative Properties

Biological Activity

3,4-Dimethyl-N-(thiophen-2-ylmethyl)aniline is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dimethyl-substituted aniline moiety linked to a thiophen-2-ylmethyl group. This structure allows for diverse chemical reactivity and biological interactions, which are critical for its potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . The mechanisms of action may involve interactions with specific molecular targets such as enzymes or cell membranes, potentially disrupting microbial growth. Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi.

Anticancer Activity

The compound has also been studied for its anticancer properties . Preliminary findings suggest that it may interact with cancer cell lines, leading to inhibition of cell proliferation. For instance, studies have reported IC50 values indicating cytotoxic effects against human cancer cell lines, including those related to breast and lung cancers .

The biological activity of this compound is thought to stem from its ability to interact with various molecular targets:

- Enzymatic Interactions : It may inhibit key enzymes involved in metabolic pathways.

- Cell Membrane Disruption : The compound's structure allows it to integrate into cellular membranes, altering their integrity and function.

- Hydrogen Bonding : The aniline moiety can form hydrogen bonds with polar residues in proteins, enhancing its interaction with biological macromolecules .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Antimicrobial Study : A study highlighted the compound's effectiveness against several bacterial strains, demonstrating a minimum inhibitory concentration (MIC) in the range of 8 to 16 µg/mL.

- Anticancer Evaluation : In vitro tests showed that the compound exhibited selective cytotoxicity against HCT-116 colon cancer cells with IC50 values ranging from 7.1 to 11.9 µM . Furthermore, flow cytometry assays indicated that treatment led to apoptosis in cancer cells.

- Mechanistic Insights : Molecular docking studies suggested strong hydrophobic interactions between the compound and target proteins, similar to known anticancer drugs like Tamoxifen .

Data Table: Summary of Biological Activity

| Biological Activity | Target Cell Lines | IC50 Values (µM) | Mechanism |

|---|---|---|---|

| Antimicrobial | Various Bacteria | 8 - 16 | Membrane Disruption |

| Anticancer | HCT-116 | 7.1 - 11.9 | Apoptosis Induction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.